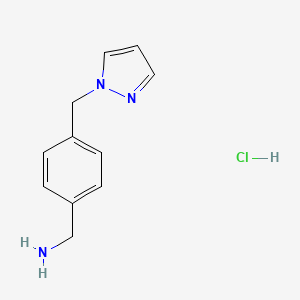

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride

説明

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is a chemical compound that features a pyrazole ring attached to a phenylmethanamine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Attachment to the Phenylmethanamine: The pyrazole ring is then attached to the phenylmethanamine structure through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a benzyl halide in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions:

- To nitriles : Treatment with strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media converts the amine to a nitrile group (-CN) .

- To imines : Mild oxidation with H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub> yields Schiff base intermediates .

Example Reaction:

Reduction Reactions

The compound’s synthetic precursors, such as nitriles or imines, are reduced to the amine:

- Catalytic hydrogenation : Using H<sub>2</sub> gas with Raney Ni or Pd/C catalysts converts nitriles to primary amines .

Experimental Protocol :

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzonitrile | Raney Ni/Pd/C | H<sub>2</sub>, EtOAc, 16h | 52% |

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at the para position relative to the methylene bridge:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Nitro derivative at C4 position |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 50°C | Sulfonic acid derivative |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeBr<sub>3</sub> | Chloro/bromo-substituted aryl compound |

Regioselectivity : Directed by the electron-donating methylene bridge, favoring substitution at the para position .

Pyrazole Ring Functionalization

The pyrazole moiety participates in:

- N-Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in basic media to form N-alkylated pyrazoles .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) via N-atom lone pairs .

Example Coordination Complex :

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Cross-Coupling Reactions

The aryl halide derivatives participate in Suzuki-Miyaura couplings:

科学的研究の応用

Catalysis

The compound serves as a ligand in coordination chemistry, facilitating various catalytic processes. Its structural features allow it to stabilize metal ions, making it useful in catalytic reactions.

Enzyme Inhibition

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride has shown potential as an enzyme inhibitor, particularly targeting trypsin enzymes. Inhibiting these enzymes may affect protein digestion and absorption in the small intestine, which could have implications for metabolic disorders.

Receptor Binding

The compound can bind to specific receptors, influencing biological processes such as signal transduction pathways. Its interactions with various biological targets suggest potential therapeutic uses.

Drug Development

Research indicates that this compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structural characteristics are associated with anti-inflammatory and anticancer effects, making it a candidate for further pharmacological studies .

Case Studies

A notable study demonstrated the compound's efficacy in inhibiting cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting its potential use as an adjunct therapy in cancer treatment.

Materials Science

In materials science, this compound is utilized in developing new materials with specific properties such as conductivity and fluorescence. These properties are valuable in creating advanced materials for electronics and photonics applications.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Catalysis | Acts as a ligand in coordination chemistry. |

| Synthesis | Serves as a building block for complex molecules. |

| Enzyme Inhibition | Potential inhibitor of trypsin enzymes affecting protein digestion. |

| Drug Development | Investigated for therapeutic uses in cancer and neurological disorders. |

| Materials Science | Used in developing conductive and fluorescent materials. |

作用機序

The mechanism of action of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

類似化合物との比較

Similar Compounds

- (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

- (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride

- (4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

The compound (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride , with CAS number 904696-62-4, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activity. This compound contains a phenyl ring, a pyrazole moiety, and an amine group, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of This compound is with a molecular weight of 223.70 g/mol. The presence of the pyrazole ring is particularly noteworthy as it is associated with various pharmacological activities, including anti-inflammatory and anticancer effects .

Biological Activity Overview

Research on compounds structurally similar to This compound indicates several potential biological activities:

- Anticancer Activity : Compounds with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, aminopyrazole derivatives have demonstrated inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : Certain pyrazole-based compounds have been reported to possess antioxidant activity, contributing to their therapeutic potential against oxidative stress-related diseases .

Anticancer Efficacy

A study evaluating pyrazole derivatives found that compounds similar to This compound displayed significant cytotoxicity against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Significant anticancer potential |

| Compound B | MCF7 | 0.46 ± 0.04 | High efficacy against breast cancer |

| Compound C | NCI-H460 | 8.55 ± 0.35 | Effective against lung cancer |

These findings suggest that structural modifications can enhance the anticancer properties of pyrazole derivatives .

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

Synthesis Methods

The synthesis of This compound can be achieved through various methods, including:

- Refluxing with Hydrobromic Acid : This method involves reacting the appropriate phenyl and pyrazole precursors in the presence of hydrobromic acid.

- Catalytic Hydrogenation : Utilizing palladium on carbon as a catalyst for the hydrogenation of specific intermediates can yield the desired product efficiently.

These synthetic routes highlight the versatility in producing this compound and its analogs .

特性

IUPAC Name |

[4-(pyrazol-1-ylmethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14;/h1-7H,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVMWCVEYSYIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585839 | |

| Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904696-62-4 | |

| Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。